![molecular formula C19H24N2O3 B2998629 tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate CAS No. 1101869-79-7](/img/structure/B2998629.png)

tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Übersicht

Beschreibung

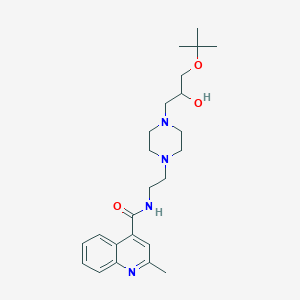

The compound tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a related compound with a similar structure. It has a molecular formula of C11H20N2O2 and an average mass of 212.289 Da . Another related compound is tert-butyl ((1R,5S)-3-oxobicyclo[3.2.1]octan-8-yl)carbamate .

Molecular Structure Analysis

The InChI code for tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate include a density of 1.1±0.1 g/cm3, boiling point of 295.4±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.5±3.0 kJ/mol, flash point of 132.5±20.4 °C, index of refraction of 1.494, molar refractivity of 57.5±0.3 cm3, and a polar surface area of 42 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Research has been conducted on the synthesis and molecular structure of related bicyclic compounds, demonstrating advanced chemical synthesis techniques and structural analysis methods. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate showcases a method of cyclic amino acid ester production via intramolecular lactonization reaction. This compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, and its structure was further elucidated through X-ray diffraction analysis, revealing details about its bicyclic octane structure and lactone and piperidine groups (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Asymmetric Synthesis

Asymmetric synthesis techniques have been developed to produce complex molecules with specific enantiomeric forms. The synthesis of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates through ring-closing iodoamination represents a significant advancement in the field. This method allows for the creation of 8-azabicyclo[3.2.1]octane scaffolds with high diastereomeric ratios, leading to the production of compounds like (+)-pseudococaine, highlighting the importance of stereochemistry in medicinal chemistry research (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Chemical Transformations and Applications

Chemical transformations of related compounds have been studied for their potential applications in various fields, including pharmaceuticals and materials science. For instance, benzothizole modified carbazole derivatives have been synthesized and found to form organogels capable of emitting strong blue light. Such materials are explored for their potential as fluorescent sensory materials for detecting acid vapors, showcasing the intersection of organic synthesis and materials science (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Safety And Hazards

For the related compound tert-butyl ((1R,5S)-3-oxobicyclo[3.2.1]octan-8-yl)carbamate, the hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9-10,15-16H,7-8,11H2,1-3H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIINFZWKXXYZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC(=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)

![2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2998548.png)

![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)

![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)

![N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2998553.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2998556.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)